molecular formula C23H16Cl4N2O B2945762 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one CAS No. 344282-75-3

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one

Cat. No. B2945762
CAS RN: 344282-75-3
M. Wt: 478.19
InChI Key: OPFQGCGDCKKLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H16Cl4N2O and its molecular weight is 478.19. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Compounds with structural features similar to 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one have been studied for their antimicrobial properties. For instance, Sah et al. (2014) synthesized formazans from a Mannich base derivative showing moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). These findings suggest potential for the development of new antimicrobial agents.

Anticonvulsant and Muscle Relaxant Activities

Research by Sharma et al. (2013) into dihydropyridazin-3(2H)-one derivatives revealed compounds with promising anticonvulsant activity and muscle relaxant properties (Sharma, Verma, Sharma, & Prajapati, 2013). This suggests that structurally related compounds might also exhibit similar pharmacological effects.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored heterocyclic compounds incorporating chlorophenyl groups for their anticancer and antimicrobial activities. The study revealed some compounds with significant potency, highlighting the therapeutic potential of such molecules (Katariya, Vennapu, & Shah, 2021).

Antihypertensive Agents

The search for new antihypertensive agents led to the synthesis of esters derived from dihydropyridazinones, showing enhanced blood-pressure-lowering effects in animal models (Fogt, Scozzie, Heilman, & Powers, 1980). These studies underscore the versatility of dihydropyridazinone derivatives in medicinal chemistry.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl4N2O/c24-16-9-7-15(8-10-16)21-12-19(18-5-2-6-20(26)22(18)27)23(30)29(28-21)13-14-3-1-4-17(25)11-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFQGCGDCKKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(N=C1C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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